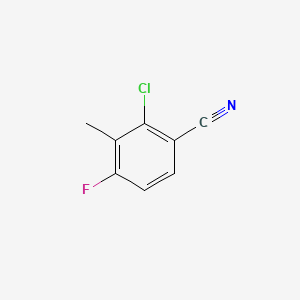
2-Chloro-4-fluoro-3-methylbenzonitrile
Overview
Description
2-Chloro-4-fluoro-3-methylbenzonitrile is a reagent used in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile can be carried out by processes known in the art, such as the processes disclosed in U.S. Patent No. 8,222,411 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-3-methylbenzonitrile is C8H5ClFN, and its molecular weight is 169.583.Chemical Reactions Analysis
2-Chloro-4-fluoro-3-methylbenzonitrile is used in various chemical reactions. For example, it is used in the preparation of 2-chloro-3,4-diaminobenzonitrile .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-3-methylbenzonitrile has a melting point of 54-58°C and a predicted boiling point of 260.8±35.0 °C. Its predicted density is 1.28±0.1 g/cm3 .Scientific Research Applications
Organic Intermediate
“2-Chloro-4-fluoro-3-methylbenzonitrile” is used as an organic intermediate in various chemical reactions . Organic intermediates are often used in the production of other chemicals or products.
Pharmaceutical Intermediate
This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
Synthesis of Nonsteroidal Androgen Receptor Modulator
“2-Chloro-4-fluoro-3-methylbenzonitrile” is used in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties.
Chemical Synthesis
Apart from its use as an intermediate, this compound is also used directly in chemical synthesis . This involves combining it with other substances to create new compounds.
Research and Development
“2-Chloro-4-fluoro-3-methylbenzonitrile” is used in scientific research and development . Researchers can use it to study its properties, reactions with other compounds, and potential applications.
Production of Other Chemical Compounds
This compound is used in the production of a variety of other chemical compounds . For example, it is used in the production of “1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene”, “2-CHLORO-4’-FLUORO-3’-NITROACETANILIDE”, and “4-CHLORO-2’-FLUORO-3-NITROBENZENESULFONANILIDE” among others .
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-3-methylbenzonitrile is primarily used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . The primary target of this compound is therefore the androgen receptor, a nuclear receptor that plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
SARMs typically work by selectively stimulating or blocking the androgen receptor in different tissues, leading to beneficial effects in muscle and bone while minimizing side effects in other tissues .
Biochemical Pathways
This pathway plays a key role in regulating gene expression and affects a variety of biological processes, including muscle growth and bone density .
Pharmacokinetics
It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body
Result of Action
This can lead to beneficial effects such as increased muscle mass and bone density, with fewer side effects compared to traditional androgenic steroids .
Action Environment
It should be stored in a dry environment at room temperature
Safety and Hazards
Future Directions
2-Chloro-4-fluoro-3-methylbenzonitrile may be used in the preparation of 2-chloro-3,4-diaminobenzonitrile . It is also used in the synthesis of fluorobenzamidrazone thrombin inhibitors .
Relevant Papers There are several papers and patents related to 2-Chloro-4-fluoro-3-methylbenzonitrile. For example, U.S. Patent No. 8,222,411 discusses the synthesis of 2-Chloro-4-fluoro-3-methylbenzonitrile . Other papers discuss its use in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKBJSAKTZEMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659310 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796600-15-2 | |
| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

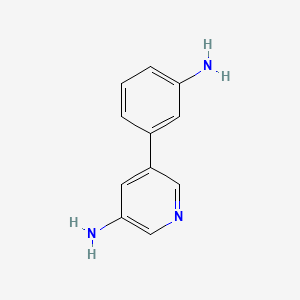

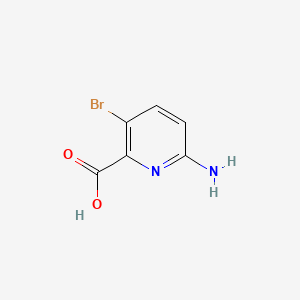



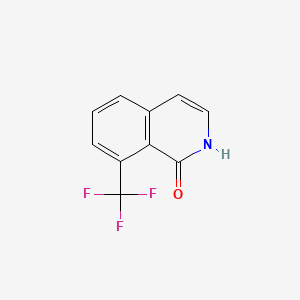

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
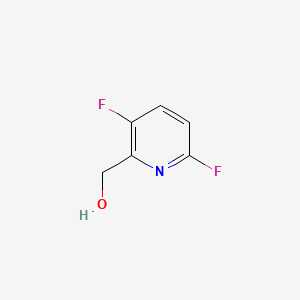

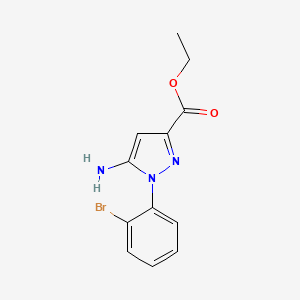
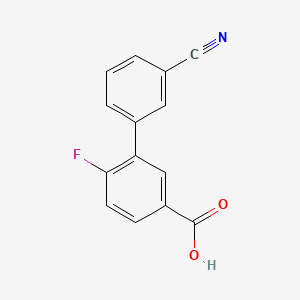
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)